molecular formula C18H17N3O3 B11275167 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B11275167
M. Wt: 323.3 g/mol
InChI Key: CNVUVRQCHBBTRY-UHFFFAOYSA-N
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Description

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cyanophenyl group, an amino group, and an oxoethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method includes the treatment of substituted aryl amines with methyl cyanoacetate under solvent-free conditions at room temperature . Another approach involves stirring the reactants at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as amino-substituted and oxo-substituted compounds, which can be further utilized in the synthesis of heterocyclic compounds.

Scientific Research Applications

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is unique due to its specific structural features, such as the oxoethoxy linkage and the combination of cyanophenyl and methylphenyl groups

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-[2-(4-cyanoanilino)-2-oxoethoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H17N3O3/c1-13-2-6-15(7-3-13)20-17(22)11-24-12-18(23)21-16-8-4-14(10-19)5-9-16/h2-9H,11-12H2,1H3,(H,20,22)(H,21,23)

InChI Key

CNVUVRQCHBBTRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COCC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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